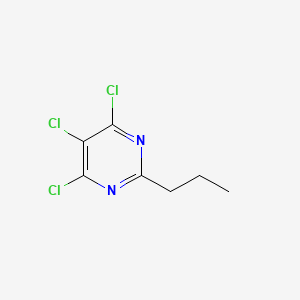
4,5,6-Trichloro-2-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trichloro-2-propylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl3N2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-propylpyrimidine typically involves the chlorination of 2-propylpyrimidine. One common method is the reaction of 3-dimethylaminopropionitrile with hydrochloric acid and chlorine gas under UV light irradiation. The reaction is carried out at elevated temperatures, usually between 120°C and 130°C, to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trichloro-2-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4,5,6-Trichloro-2-propylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is studied for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trichloro-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interfere with cellular signaling pathways, affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-propylpyrimidine
- 2,4,6-Trichloropyrimidine
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
4,5,6-Trichloro-2-propylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications in research and industry .
Propiedades
Número CAS |
1199-76-4 |
|---|---|
Fórmula molecular |
C7H7Cl3N2 |
Peso molecular |
225.5 g/mol |
Nombre IUPAC |
4,5,6-trichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H7Cl3N2/c1-2-3-4-11-6(9)5(8)7(10)12-4/h2-3H2,1H3 |
Clave InChI |
JMVHNAXQPUGXQX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(C(=N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


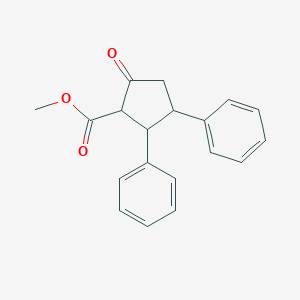
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)

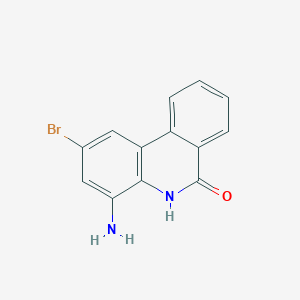

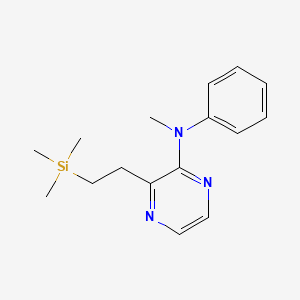

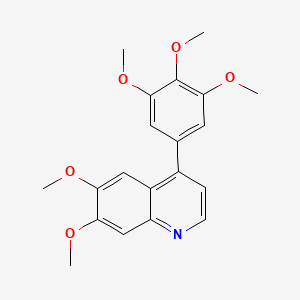
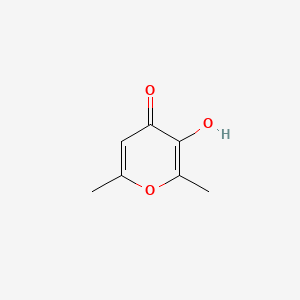
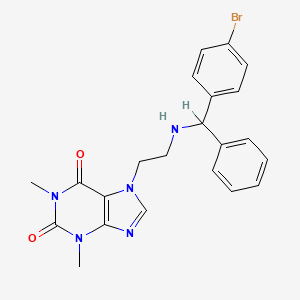



![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
